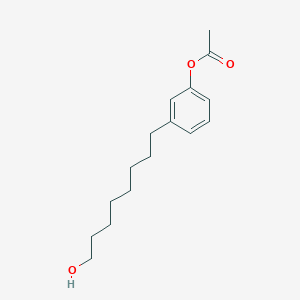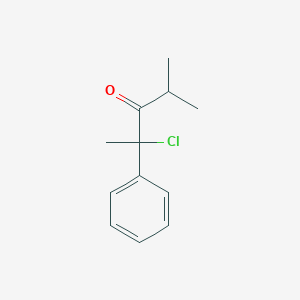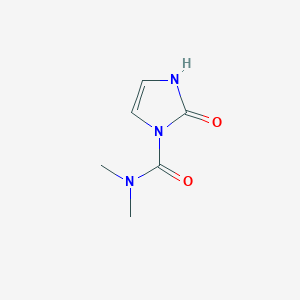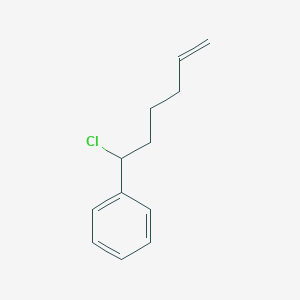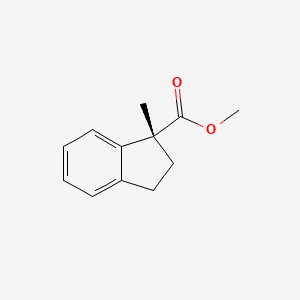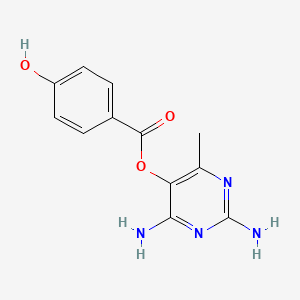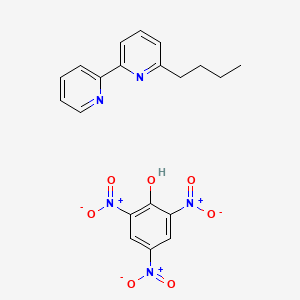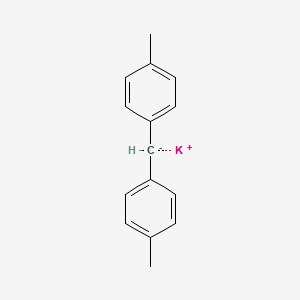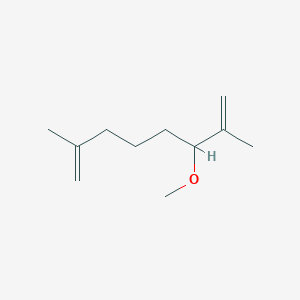
3-Methoxy-2,7-dimethylocta-1,7-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-2,7-dimethylocta-1,7-diene is an organic compound with the molecular formula C11H20O It is a derivative of octadiene and contains a methoxy group and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methoxy-2,7-dimethylocta-1,7-diene can be synthesized through several methods. One common approach involves the reaction of citral with methanol in the presence of a catalyst . Another method includes the reaction of citral with trimethyl orthoformate . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-2,7-dimethylocta-1,7-diene undergoes various chemical reactions, including:
Oxidation: Catalytically oxidized at the vinyl group by RhCl3-FeCl3 in oxygen to form methyl ketones.
Hydroformylation: Reacts with [RhH(CO)(PPh3)3] to form aldehydes with some accompanying alkene isomerization.
Cyclization: Reacts with Tl(NO3)3 at the 1,2-double bond to form cyclopentane derivatives.
Common Reagents and Conditions
Oxidation: RhCl3-FeCl3 in oxygen.
Hydroformylation: [RhH(CO)(PPh3)3].
Cyclization: Tl(NO3)3.
Major Products Formed
Oxidation: Methyl ketones.
Hydroformylation: Aldehydes.
Cyclization: Cyclopentane derivatives.
Applications De Recherche Scientifique
3-Methoxy-2,7-dimethylocta-1,7-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Methoxy-2,7-dimethylocta-1,7-diene involves its interaction with specific molecular targets and pathways. For example, its oxidation reaction involves the catalytic activity of RhCl3-FeCl3, leading to the formation of methyl ketones . The hydroformylation reaction involves the addition of a formyl group to the compound, facilitated by [RhH(CO)(PPh3)3] .
Comparaison Avec Des Composés Similaires
3-Methoxy-2,7-dimethylocta-1,7-diene can be compared with other similar compounds such as:
Nerol, methyl ether: Another derivative of octadiene with similar structural features.
1,1-Diethoxy-3,7-dimethyl-2,6-octadiene: Contains two ethoxy groups instead of a methoxy group.
3,7-Dimethylocta-1,5-dien-3,7-diol: Contains hydroxyl groups instead of a methoxy group.
These compounds share some structural similarities but differ in their functional groups and chemical properties, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
61431-42-3 |
|---|---|
Formule moléculaire |
C11H20O |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
3-methoxy-2,7-dimethylocta-1,7-diene |
InChI |
InChI=1S/C11H20O/c1-9(2)7-6-8-11(12-5)10(3)4/h11H,1,3,6-8H2,2,4-5H3 |
Clé InChI |
XOLVBRUVCMTPGN-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CCCC(C(=C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-Hydroxy-3-methyl-2-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B14586403.png)
